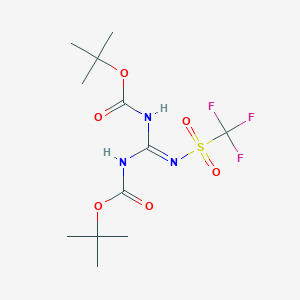

2,2-双(4-羧基-3-硝基苯基)六氟丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related fluorine-containing compounds often involves multiple steps, starting with the condensation of 2,2-bis(4-hydroxyphenyl)hexafluoropropane with aromatic nitro compounds in the presence of a base, followed by a reduction step to introduce amine functionalities. For example, a two-step synthesis was employed to create a fluorine-containing diamine, which was then used to prepare fluorine-containing polyamides with high thermal stability and crystallinity (Liaw & Wang, 1996).

Molecular Structure Analysis

The molecular structure of compounds related to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is characterized by the presence of the hexafluoropropane moiety, which imparts a high degree of thermal stability and alters the physical properties of the derived polymers. For instance, polymers derived from similar fluorinated diamines exhibit a range of glass transition temperatures and maintain structural integrity at high temperatures, indicating the influence of the hexafluoropropane core on the material's thermal properties (Liaw & Wang, 1996).

Chemical Reactions and Properties

Fluorinated compounds such as 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane participate in a variety of chemical reactions, especially in the synthesis of advanced polymeric materials. The presence of fluorine atoms significantly affects the reactivity and final properties of the polymers. For example, polyamides synthesized from fluorine-containing diamines and aromatic diacids exhibit excellent solubility in polar aprotic solvents, high thermal stability, and distinct crystalline behaviors (Liaw & Wang, 1996).

Physical Properties Analysis

The physical properties of materials derived from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, such as polyamides and polyimides, are significantly influenced by the fluorinated backbone. These materials often show high thermal stability, with no mass loss observed below 350°C and a 10% mass loss at temperatures above 467°C in a nitrogen atmosphere. They also display a range of glass transition temperatures, underscoring the role of the fluorinated core in enhancing material properties (Liaw & Wang, 1996).

Chemical Properties Analysis

The chemical properties of fluorine-containing compounds, including 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, are marked by their resistance to chemical degradation and their ability to form strong bonds with other elements, including carbon and nitrogen. This reactivity is leveraged in the synthesis of polyamides and polyimides, where the fluorinated compounds contribute to the formation of polymers with enhanced chemical stability, resistance to solvents, and lower dielectric constants, making them suitable for applications in electronics and materials science (Liaw & Wang, 1996).

科学研究应用

合成和表征含氟聚合物

研究重点是合成和表征源自2,2-双(4-羧基-3-硝基苯基)六氟丙烷及其相关化合物的含氟聚合物。这些聚合物具有独特的热学、光学和机械性能,使它们适用于高性能应用。

聚苯并噁唑单体:报道了从2,2-双(4-羧基-3-硝基苯基)六氟丙烷衍生物合成含氟聚苯并噁唑单体。这些单体显示出创造具有异常热稳定性和机械强度材料的潜力(Fu Ju-sun, 2007)。

聚酰亚胺单体:另一项研究突出了从2,2-双(4-羧基-3-硝基苯基)六氟丙烷衍生物合成聚酰亚胺单体,表明它们在形成具有高热稳定性和在各种溶剂中溶解性的聚酰亚胺方面的潜力(Zhang Shu-xiang, 2012)。

含氟聚酰胺:利用类似化合物开发了含氟聚酰胺。这些材料以其在极性无水溶剂中的溶解性和高热稳定性而闻名,表明它们在先进工程应用中的用途(D. Liaw & Kun-Li Wang, 1996)。

材料科学中的先进应用

2,2-双(4-羧基-3-硝基苯基)六氟丙烷衍生物的应用领域涵盖了材料科学的各个领域,包括气体分离技术以及具有优越性能的涂料和粘合剂的开发。

气体分离技术:利用2,2-双(4-羧基苯基)-六氟丙烷制备的一种新型铁基微孔金属有机骨架对CO2、H2S和SO2具有高选择性。这种材料具有强烈的疏水性和化学稳定性,使其成为气体分离过程的有前途的候选材料(Daofei Lv et al., 2018)。

传感器涂料材料:从该化合物的衍生物合成了2,2-双(3-烯丙基-4-羟基苯基)六氟丙烷,并将所得材料用作检测有毒化学战剂的涂料材料,展示了这些化合物在安全和国防应用中的潜力(Pinaki S. Bhadury et al., 2005)。

环氧树脂粘合剂:利用从2,2-双(4-羧基-3-硝基苯基)六氟丙烷衍生物合成的新型含氟环氧固化剂制备了具有优异综合性能的环氧树脂粘合剂,突显了这些化合物在创造高性能粘合剂方面的多功能性(Yu Xin-hai, 2009)。

属性

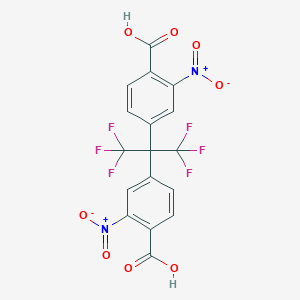

IUPAC Name |

4-[2-(4-carboxy-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N2O8/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(26)27)11(5-7)24(30)31)8-2-4-10(14(28)29)12(6-8)25(32)33/h1-6H,(H,26,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFPTCABXGMXOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554646 |

Source

|

| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane | |

CAS RN |

115873-09-1 |

Source

|

| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。